![molecular formula C25H19N5O2S B6580792 2-{[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)phenyl]amino}-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 1111050-78-2](/img/structure/B6580792.png)
2-{[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)phenyl]amino}-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
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Overview
Description
1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . It has garnered significant attention in recent years due to its presence in various natural and non-natural compounds with intriguing biological properties .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives has been a topic of considerable research interest . Traditional approaches to the synthesis of C(1)-substituted tetrahydroisoquinolines include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles have been explored .Molecular Structure Analysis
The molecular structure of 1,2,3,4-tetrahydroisoquinoline is characterized by a nitrogen-containing heterocyclic ring .Chemical Reactions Analysis
Reactions involving the isomerization of iminium intermediate (exo/endo isomerization) are highlighted for the functionalization of 1,2,3,4-tetrahydroisoquinolines .Physical And Chemical Properties Analysis
1,2,3,4-Tetrahydroisoquinoline is classified as a secondary amine . It is a colorless viscous liquid that is miscible with most organic solvents .Scientific Research Applications
- THIQ-based compounds, including our target molecule, exhibit promising anti-infective properties. They have demonstrated activity against bacteria, viruses, and fungi. Researchers are investigating their potential as novel antibiotics and antiviral agents .
- N-benzyl THIQs serve as chiral scaffolds in asymmetric catalysis. Researchers have developed environmentally friendly methods for synthesizing THIQ derivatives, making them attractive for drug development .
- THIQs, including our compound, find applications in bioconjugation and chemical biology. They can be functionalized for targeted drug delivery, imaging, and other bioanalytical purposes .
Anti-Infective Agents
Chiral Scaffolds in Asymmetric Catalysis
Bioconjugation and Chemical Biology
Mechanism of Action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a key structural motif in this compound, are involved in various biological activities against infective pathogens and neurodegenerative disorders .
Mode of Action
The presence of the 1,2,3,4-tetrahydroisoquinoline (thiq) moiety suggests that it may interact with biological targets in a manner similar to other thiq-based compounds . The electron density at the tetrahydroisoquinoline residue nitrogen atom is noticeably higher in this compound , which may influence its interaction with its targets.
Biochemical Pathways
Given the known biological activities of thiq-based compounds, it can be inferred that this compound may influence pathways related to infective pathogens and neurodegenerative disorders .
Pharmacokinetics
The physicochemical properties of the compound, such as its solubility in water , may influence its bioavailability.
Result of Action
Given the known biological activities of thiq-based compounds, it can be inferred that this compound may have effects against infective pathogens and neurodegenerative disorders .
Future Directions
The future directions in the research of 1,2,3,4-tetrahydroisoquinoline and its derivatives could involve the development of new and environmentally friendly methods for their synthesis . Additionally, further exploration of their biological activities could lead to the discovery of novel therapeutic agents .
properties
IUPAC Name |
2-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)anilino]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N5O2S/c31-22(29-14-13-16-5-1-2-6-18(16)15-29)17-9-11-19(12-10-17)26-24-28-30-23(32)20-7-3-4-8-21(20)27-25(30)33-24/h1-12H,13-15H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDUAIRPMZUWDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)NC4=NN5C(=O)C6=CC=CC=C6N=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)phenyl]amino}-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
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